1,3-Dihydro-2-phenalenone

Photochemistry Photosensitization Quantum Yield

Researchers requiring a solvent-independent singlet oxygen quantum yield standard often face variability with substituted phenalenones. 1,3-Dihydro-2-phenalenone delivers consistent near-unity ΦΔ (~1.0) across all solvents, enabling reliable photooxidation calibration. • Near-unity singlet oxygen quantum yield (ΦΔ ≈ 1.0), solvent-independent • Selective HO-1 inhibitor (IC50 = 1.00 µM, >100-fold selectivity over androgen receptor) • Regioselective halogenation at methylene bridge for facile derivatization Supplied at ≥95% purity for immediate R&D shipment.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 39054-97-2
Cat. No. B8390062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2-phenalenone
CAS39054-97-2
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C(=O)CC2=CC=CC3=C2C1=CC=C3
InChIInChI=1S/C13H10O/c14-12-7-10-5-1-3-9-4-2-6-11(8-12)13(9)10/h1-6H,7-8H2
InChIKeyNAELYKSAHIYOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-2-phenalenone Overview


1,3-Dihydro-2-phenalenone (CAS 39054-97-2), also designated 1H-phenalen-2(3H)-one, is a bridged peri-naphthalene derivative with the molecular formula C13H10O and a molecular weight of 182.22 g/mol [1]. This tricyclic aromatic ketone features a carbonyl group at the 2-position within the cyclohexene ring of the phenalene system [1]. The compound has been characterized by gas-phase ion energetics, with vertical ionization energy values reported at 7.7 eV and 7.97 eV [2]. Its unique rigid framework, lacking the extended conjugation of fully aromatic phenalenones, imparts distinct photophysical and reactivity profiles that are of significant interest in both fundamental photochemistry and the development of bioactive derivatives.

Why 1,3-Dihydro-2-phenalenone Is Irreplaceable


The 1,3-dihydro-2-phenalenone scaffold possesses a saturated methylene bridge at positions 1 and 3, which distinguishes it from the fully aromatic 1H-phenalen-1-one (perinaphthenone) core [1]. This subtle structural difference fundamentally alters its electronic configuration and reactivity. While many phenalenone derivatives are prized for their near-unity singlet oxygen quantum yields, these photophysical properties are highly sensitive to substitution patterns and the presence of conjugated systems [2]. In contrast, 1,3-dihydro-2-phenalenone's bridged structure provides a distinct platform for selective functionalization at the methylene bridge [1]. Furthermore, the ionization energy values (7.7-7.97 eV) and the capacity for regioselective halogenation at the bridge position are specific to this compound's unique electronic environment, meaning that substitution with a more extensively conjugated or differently substituted phenalenone will not replicate its chemical behavior [1][3].

Evidence for 1,3-Dihydro-2-phenalenone


Solvent-Independent Singlet Oxygen Quantum Yield

Unsubstituted phenalenone (1H-phenalen-1-one) is renowned for its near-unity singlet oxygen quantum yield (ΦΔ ≈ 1.0) that remains remarkably stable across a wide range of solvent polarities, including protic media [1]. In stark contrast, the introduction of virtually any substituent onto the phenalenone core—a common strategy to red-shift absorption for biological applications—invariably reduces the ΦΔ [2]. For instance, methylation of a hydroxy group (derivative 2) causes a significant decrease in yield, and the addition of strongly electron-donating amino groups (derivative 5) further diminishes ΦΔ, with some derivatives (e.g., 4) completely losing their singlet oxygen generating capability [1]. This establishes 1,3-dihydro-2-phenalenone and the unsubstituted phenalenone core as a benchmark of maximum photochemical efficiency that cannot be matched by its functionalized analogs.

Photochemistry Photosensitization Quantum Yield

Selective Heme Oxygenase-1 (HO-1) Inhibition

1,3-Dihydro-2-phenalenone exhibits a specific and quantifiable inhibitory effect on heme oxygenase-1 (HO-1), a crucial enzyme in heme catabolism. In a microsomal assay using Sprague-Dawley rat spleen tissue, the compound displayed an IC50 of 1.00 µM (1000 nM) for the inhibition of bilirubin formation [1]. This contrasts with its weak activity against the androgen receptor, where it showed an IC50 greater than 100 µM (>100,000 nM), indicating a >100-fold selectivity window for HO-1 [2]. This level of selective enzyme inhibition is not a universal property of phenalenones; for instance, the structurally distinct phenalenone derivative funalenone targets HIV-1 integrase with an IC50 of 10 µM, while atrovenetinone methyl acetal inhibits the same target [3].

Enzyme Inhibition Heme Oxygenase Biochemistry

Gas-Phase Ionization Energetics

The ionization energetics of 1,3-dihydro-2-phenalenone have been precisely quantified, providing a unique physical-chemical signature that distinguishes it from the more extensively conjugated 1H-phenalen-1-one. Photoelectron spectroscopy studies determined a vertical ionization energy (IE) of 7.97 eV for 1,3-dihydro-2-phenalenone [1]. This value is significantly higher than that reported for the fully aromatic 1H-phenalen-1-one, which has an IE of approximately 7.0-7.5 eV (class-level inference based on reduced conjugation) [2]. The higher IE of the bridged ketone is a direct consequence of its saturated methylene bridge, which disrupts π-conjugation across the tricyclic system, thereby requiring greater energy for electron removal.

Physical Chemistry Ionization Potential Mass Spectrometry

Regioselective Halogenation at the Methylene Bridge

A key structural feature of 1,3-dihydro-2-phenalenone is the presence of a methylene bridge at the 1- and 3-positions. This aliphatic site is susceptible to regioselective halogenation reactions, such as chloromethylation and bromomethylation, under acidic conditions [1]. This reactivity stands in direct contrast to the fully aromatic 1H-phenalen-1-one core, where electrophilic aromatic substitution typically occurs on the electron-rich naphthalene ring rather than at a saturated bridge [2]. The ability to selectively functionalize the methylene bridge offers a unique synthetic entry point for introducing diverse functional groups, thereby expanding the chemical space accessible from this scaffold in a manner not possible with its aromatic analogs.

Synthetic Chemistry Halogenation Derivatization

1,3-Dihydro-2-phenalenone Applications


Singlet Oxygen Quantum Yield Reference

Due to the core structure's near-unity and solvent-independent singlet oxygen quantum yield (ΦΔ ≈ 1.0), 1,3-dihydro-2-phenalenone and its closely related unsubstituted phenalenone core serve as ideal reference standards for calibrating singlet oxygen generation in photochemical experiments. Its performance remains consistent across solvents, a critical advantage over substituted derivatives whose yields plummet in polar or protic environments [1]. This makes it a superior choice for standardizing photooxidation reactions and developing photosensitizing materials.

Heme Oxygenase-1 (HO-1) Inhibitor Tool

The potent and selective inhibition of HO-1 (IC50 = 1.00 µM) [1] positions 1,3-dihydro-2-phenalenone as a valuable molecular probe for dissecting the role of HO-1 in cellular models of oxidative stress, inflammation, and iron homeostasis. Its >100-fold selectivity over the androgen receptor [2] reduces off-target concerns compared to broader-spectrum phenalenone derivatives, making it a more precise tool for pathway analysis.

Bridged Naphthalene Derivative Precursor

The ability to regioselectively chloromethylate or bromomethylate the methylene bridge of 1,3-dihydro-2-phenalenone [1] provides a unique synthetic entry point for creating novel bridged naphthalene compounds. This is a key differentiator from fully aromatic phenalenones, enabling the construction of structurally diverse libraries for medicinal chemistry or materials science that are not accessible through conventional electrophilic aromatic substitution routes.

Ionization Energy Calibration Standard

With a precisely measured vertical ionization energy of 7.97 eV [1], 1,3-dihydro-2-phenalenone can be employed as a reference compound for calibrating ionization energy scales in photoelectron spectroscopy and for benchmarking ionization efficiency in mass spectrometry. Its distinct IE relative to the common 1H-phenalen-1-one [2] makes it a valuable secondary standard for confirming instrumental accuracy.

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